

# Introduction: The Versatility of a Bifunctional Molecule

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## Compound of Interest

Compound Name: *10-Methoxy-10-oxodecanoic acid*

Cat. No.: *B1676727*

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Monomethyl sebacate (MMS), identified by its CAS number 818-88-2, is a unique chemical intermediate derived from sebacic acid, a dicarboxylic acid, and methanol. Its structure, featuring a methyl ester at one end and a carboxylic acid at the other, grants it bifunctional properties that make it a highly valuable and versatile building block in diverse scientific fields. While seemingly a simple molecule, MMS serves as a critical precursor in the synthesis of advanced polymers, a high-performance additive for tuning material properties, and an important component in cosmetic and lubricant formulations.

This guide provides a comprehensive technical overview of monomethyl sebacate, detailing its chemical and physical properties, spectroscopic profile, synthesis, and key applications. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for innovation in materials science, polymer chemistry, and formulation development.

## Chemical Identity and Physicochemical Properties

Monomethyl sebacate is systematically known as **10-methoxy-10-oxodecanoic acid**. It is a white crystalline solid at room temperature. The molecule's linear ten-carbon backbone, derived from sebacic acid, provides flexibility, while its terminal functional groups—an ester and a carboxylic acid—offer distinct reactive sites for chemical modification and polymerization.

## Chemical Structure

The bifunctional nature of monomethyl sebacate is central to its utility. The carboxylic acid group can participate in esterification, amidation, and salt formation, while the methyl ester group can undergo transesterification or hydrolysis.

Caption: Chemical structure of monomethyl sebacate (C<sub>11</sub>H<sub>20</sub>O<sub>4</sub>).

## Physical and Chemical Properties

A summary of key physicochemical properties is provided below, compiled from various chemical suppliers and databases. These values are critical for designing experimental conditions, purification procedures, and safety protocols.

Property	Value	Source(s)
CAS Number	818-88-2	
Molecular Formula	C <sub>11</sub> H <sub>20</sub> O <sub>4</sub>	
Molecular Weight	216.27 g/mol	
Appearance	White to almost white powder or crystal	
Melting Point	40-44 °C	
Boiling Point	168-170 °C at 3 mmHg	
Flash Point	110 °C	
IUPAC Name	10-methoxy-10-oxodecanoic acid	
Synonyms	Methyl hydrogen sebacate, Sebacic acid monomethyl ester, Decanedioic acid monomethyl ester	

## Spectroscopic Profile for Characterization

Accurate characterization of monomethyl sebacate is essential for confirming its identity and purity. Below is a summary of expected spectroscopic data based on reference spectra.

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): The  $^1\text{H}$  NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include a sharp singlet around 3.67 ppm corresponding to the three protons of the methyl ester (-OCH<sub>3</sub>). Triplets around 2.3 ppm are characteristic of the methylene protons adjacent to the carbonyl groups (-CH<sub>2</sub>-COO-). The remaining methylene protons in the aliphatic chain typically appear as a complex multiplet between 1.2 and 1.7 ppm. The acidic proton of the carboxyl group is often broad and may appear over a wide chemical shift range, or may not be observed depending on the solvent and concentration.
- IR (Infrared) Spectroscopy: The IR spectrum is dominated by two strong carbonyl (C=O) stretching bands. The ester carbonyl typically appears around 1740 cm<sup>-1</sup>, while the carboxylic acid carbonyl appears at a lower frequency, around 1710 cm<sup>-1</sup>. A very broad absorption band from approximately 2500 to 3300 cm<sup>-1</sup> is also characteristic, corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid dimer.
- MS (Mass Spectrometry): In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M<sup>+</sup>) at m/z 216 may be observed. Common fragmentation patterns include the loss of a methoxy group (-OCH<sub>3</sub>) to give a peak at m/z 185, and the loss of a methoxycarbonyl group (-COOCH<sub>3</sub>) to give a peak at m/z 157. The base peak is often observed at m/z 125.

## Synthesis and Manufacturing Overview

Monomethyl sebacate is typically synthesized via the Fischer esterification of sebacic acid with methanol, using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and driving it towards the mono-ester product requires careful control of stoichiometry and reaction conditions. Industrially, sebacic acid itself is derived from castor oil, making monomethyl sebacate a bio-based chemical.

Caption: General workflow for the synthesis of monomethyl sebacate.

## Detailed Laboratory Synthesis Protocol

This protocol describes a representative lab-scale synthesis of monomethyl sebacate.

Objective: To synthesize monomethyl sebacate from sebacic acid and methanol.

Materials:

- Sebacic acid (1.0 eq)
- Methanol (5-10 eq, serves as reactant and solvent)
- Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Dichloromethane or Ethyl Acetate (for extraction)

**Procedure:**

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sebacic acid and methanol.
  - Rationale: Using an excess of methanol helps to shift the reaction equilibrium towards the ester products.
- Catalyst Addition: Slowly add the concentrated sulfuric acid to the stirring mixture.
  - Rationale: The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
- Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
  - Rationale: Heating increases the rate of reaction. Monitoring ensures the reaction is stopped once the desired product is maximized, avoiding significant formation of the diester byproduct.
- Quenching and Solvent Removal: Cool the reaction mixture to room temperature. Most of the excess methanol is then removed using a rotary evaporator.
  - Rationale: Removing the solvent simplifies the subsequent extraction process.

- Extraction and Workup: Redissolve the residue in dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
  - Rationale: The water wash removes residual methanol and sulfuric acid. The bicarbonate wash removes any unreacted sebamic acid and the acid catalyst. The brine wash helps to remove residual water from the organic layer.
- Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
- Purification: Remove the solvent under reduced pressure to yield the crude product. The crude monomethyl sebacate can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation to yield a pure white solid.

## Core Applications in Research and Industry

The bifunctional nature of monomethyl sebacate makes it a valuable intermediate in several high-performance applications.

### Polymer Synthesis

One of the primary uses of monomethyl sebacate is as a monomer in the synthesis of polyesters and polyamides. Its ability to react at either the acid or ester terminus allows for precise control over polymer architecture.

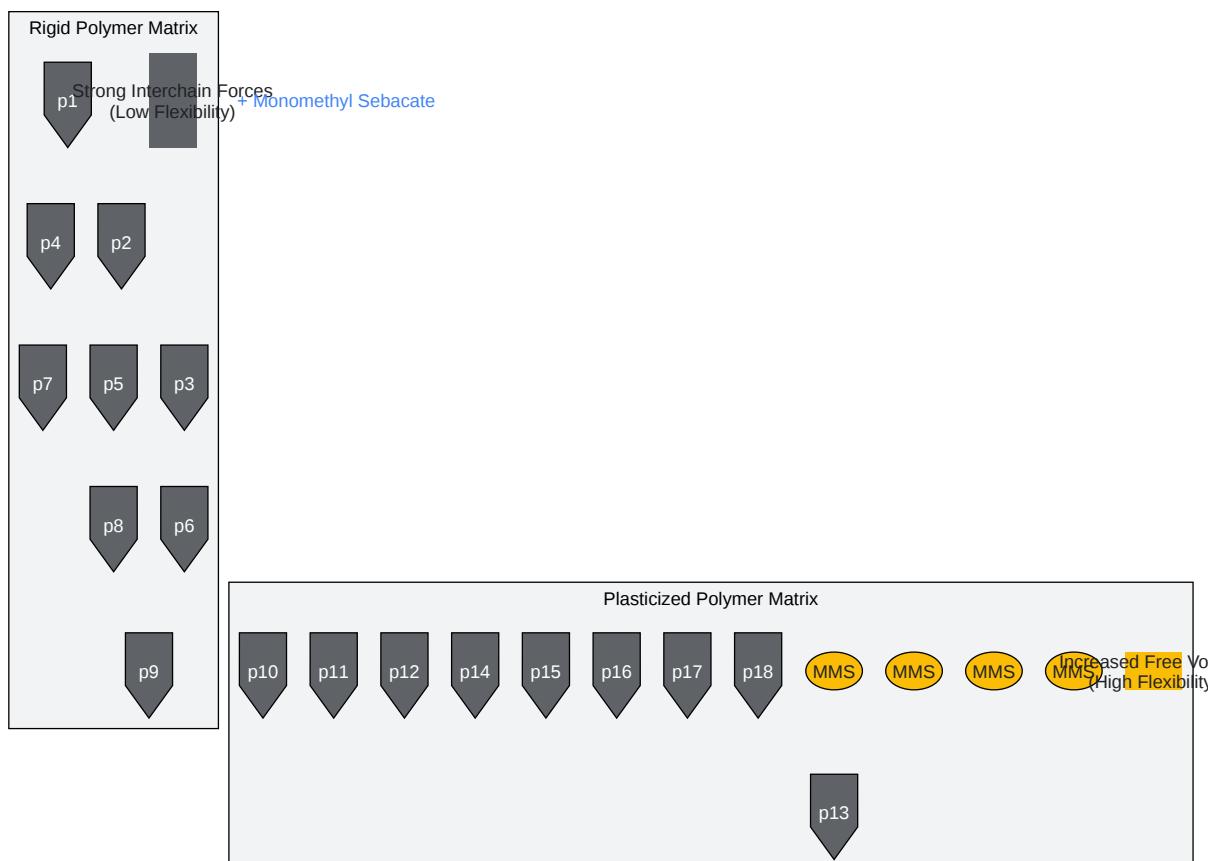
- Expertise & Causality: By incorporating the long, flexible ten-carbon chain of the sebacate backbone, formulators can impart properties like increased flexibility, impact resistance, and a lower glass transition temperature ( $T_g$ ) to the resulting polymer. This is particularly useful in creating specialty copolymers or as a chain modifier in existing polymer systems.

### High-Performance Plasticizers

Esters of sebamic acid are well-known as high-performance, low-temperature plasticizers for polymers like polyvinyl chloride (PVC). Monomethyl sebacate can be further esterified to

produce other sebacate plasticizers (e.g., dioctyl sebacate, dibutyl sebacate) or used itself in certain formulations.

- Mechanism of Action: Plasticizers work by embedding themselves between polymer chains, disrupting the strong intermolecular forces. This increases the free volume, allowing the polymer chains to move more freely past one another, which manifests as increased flexibility and reduced brittleness, especially at low temperatures. Sebacates are particularly effective due to their long, non-polar aliphatic chain, which provides excellent compatibility with many polymer systems.

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